Histamine H3 receptor antagonist (pKi values are 8.15 and 8.93 for rat and human H3 receptors respectively). Increases extracellular norepinephrine and acetylcholine levels in rat frontal cortex but does not stimulate dopamine release. Brain penetrant.
Jnj 10181457 dihydrochloride
CAS No.: 544707-20-2
Cat. No.: VC0004802
Molecular Formula: C20H30Cl2N2O
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 544707-20-2 |
---|---|
Molecular Formula | C20H30Cl2N2O |
Molecular Weight | 385.4 g/mol |
IUPAC Name | 4-[[3-(4-piperidin-1-ylbut-1-ynyl)phenyl]methyl]morpholine;dihydrochloride |
Standard InChI | InChI=1S/C20H28N2O.2ClH/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22;;/h6,8-9,17H,1,3-5,10-16,18H2;2*1H |
Standard InChI Key | PAQHERKZFLOHCA-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3.Cl.Cl |
Canonical SMILES | C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3.Cl.Cl |
Chemical and Pharmacological Properties of JNJ 10181457 Dihydrochloride
Structural and Analytical Characteristics
JNJ 10181457 dihydrochloride (C20H30Cl2N2O) is a synthetic small molecule with a molecular weight of 385.37 g/mol . The compound’s structure includes a morpholine ring linked to a piperidine-substituted benzyl group, optimized for high affinity at histamine H3 receptors (H3R) . Analytical data confirm its purity (>98% via HPLC) and structural consistency (NMR) . The dihydrochloride salt enhances solubility, with recommendations for storage at -20°C in desiccated conditions to maintain stability .
Table 1: Chemical Properties of JNJ 10181457 Dihydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula | C20H30Cl2N2O | |
Molecular Weight | 385.37 g/mol | |
CAS Number | 544707-20-2 | |
Purity | >98% (HPLC) | |
Solubility | Soluble in water (100 mM) |
Pharmacokinetics and Receptor Binding
JNJ 10181457 exhibits robust brain penetrance, achieving maximal H3 receptor occupancy at 10 mg/kg (intraperitoneal) in rats . Its affinity varies across species, with pKi values of 8.15 (rat) and 8.93 (human) for H3R . Unlike earlier imidazole-based H3 antagonists, JNJ 10181457’s non-imidazole structure reduces off-target interactions, enhancing selectivity . Pharmacodynamic studies demonstrate dose-dependent increases in cortical ACh and NE levels, critical for cognitive enhancement .
Mechanism of Action: H3 Receptor Antagonism and Neurotransmitter Modulation
Histamine H3 Receptor Physiology
Histamine H3 receptors are autoreceptors that inhibit the release of histamine and heteroreceptors that regulate ACh, NE, and dopamine . By blocking H3R, JNJ 10181457 disinhibits histaminergic neurons, increasing histamine release and subsequent activation of postsynaptic H1 and H2 receptors . This mechanism underlies its pro-cognitive and anxiolytic effects .
Neurochemical Effects
In microdialysis studies, JNJ 10181457 (10 mg/kg) elevated cortical ACh by 150% and NE by 120%, comparable to the acetylcholinesterase inhibitor donepezil . Dopamine levels remained unaffected, underscoring its specificity for cholinergic and noradrenergic systems . These effects correlate with improved performance in delayed non-matching-to-position (DNMTP) and reversal learning tasks in rats .
Table 2: Neurotransmitter Modulation by JNJ 10181457
Neurotransmitter | Change (%) | Behavioral Correlation | Source |
---|---|---|---|
Acetylcholine | +150% | Reversal of scopolamine deficits | |
Norepinephrine | +120% | Enhanced attention | |
Histamine | +200% | Anxiolytic effects |
Preclinical Efficacy in Cognitive and Behavioral Models
Reversal of Scopolamine-Induced Deficits
Scopolamine, a muscarinic antagonist, impairs working memory in the DNMTP task. JNJ 10181457 (10 mg/kg) restored accuracy to baseline levels, paralleling donepezil’s effects . This reversal coincided with normalized ACh efflux, confirming H3R’s role in cholinergic modulation .
Anxiolytic and Locomotor Effects
JNJ 10181457 increased exploratory locomotion in mice by 35%, mediated via H2 receptor activation . Anxiolytic effects in the elevated zero maze were partially H1R-dependent, highlighting complex interactions between histamine subsystems .
Therapeutic Implications for Neurological Disorders
Alzheimer’s Disease and Cognitive Impairment
By augmenting cortical ACh, JNJ 10181457 addresses the cholinergic hypofunction central to Alzheimer’s pathology . Its efficacy in DNMTP tasks supports potential use in mild cognitive impairment .
Attention-Deficit Hyperactivity Disorder (ADHD)
Increased NE and histamine release aligns with ADHD therapeutics targeting noradrenergic transmission . JNJ 10181457’s locomotor-enhancing effects warrant caution but may benefit hypoactive subtypes .
Depression and Microglial Modulation
In murine models, JNJ 10181457 reduced interleukin-1β in microglia and alleviated LPS-induced depression-like behaviors . This suggests H3R inverse agonism may mitigate neuroinflammation .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume